Methyl 3-azido-4-methyl-2-methylidenehexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

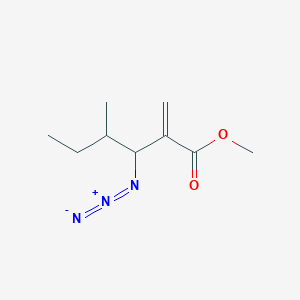

Methyl 3-azido-4-methyl-2-methylidenehexanoate is an organic compound with the molecular formula C9H15N3O2. It is characterized by the presence of an azido group (-N3) and a methylidene group (-CH2-) in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-azido-4-methyl-2-methylidenehexanoate typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an alkyl halide is treated with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction conditions, minimizing the risk associated with handling azides .

Chemical Reactions Analysis

Cycloaddition Reactions

The azido group (-N₃) participates in 1,3-dipolar cycloadditions , particularly with alkynes, to form triazole derivatives. This reaction, catalyzed by copper(I) (CuAAC), is a cornerstone of click chemistry:

R–N3+RC≡CHCu(I)R–triazole–R’

Applications :

Reduction Reactions

The azido group can be selectively reduced to an amine (-NH₂) under controlled conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂S (gas) | Aqueous buffer, RT | 3-Amino-4-methyl-2-methylidenehexanoate |

| LiAlH₄ | Anhydrous THF, 0°C | 3-Amino-4-methyl-2-methylidenehexanol |

Key Findings :

-

H₂S-mediated reduction preserves the methylidene group, enabling fluorescent probe applications .

-

Catalytic hydrogenation (H₂/Pd) may require protection of the alkene to avoid side reactions.

Alkene-Based Reactions

The methylidene group (CH₂=C) undergoes electrophilic additions and cycloadditions :

Example : Diels-Alder reaction with dienes:

CH₂=C(COOMe)+diene→cyclohexene derivative

Applications :

-

Synthesis of complex carbocycles for natural product analogs.

Ester Hydrolysis and Transesterification

The methyl ester hydrolyzes under acidic/basic conditions:

MeOOCRH⁺/OH⁻HOOCR

Conditions and Outcomes :

-

Acidic hydrolysis : Yields carboxylic acid, often requiring heat.

-

Basic hydrolysis : Produces carboxylate salts at milder temperatures.

Transesterification with alcohols (e.g., ethanol) forms new esters, useful in prodrug design.

Thermal Decomposition

Azides decompose exothermically upon heating, producing nitrogen gas and nitriles:

R–N3ΔR–CN+N2↑

Safety Note :

-

Decomposition temperatures vary; differential scanning calorimetry (DSC) is recommended for stability assessment.

Comparative Reaction Table

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Methyl 3-azido-4-methyl-2-methylidenehexanoate has been explored for its anticancer properties. Compounds with azido groups are known to participate in bioorthogonal reactions, which can be utilized for targeted drug delivery systems. The azide moiety can facilitate click chemistry reactions, allowing for the conjugation of therapeutic agents to cancer-targeting ligands .

- Case Study: A study demonstrated that compounds with similar azido functionalities exhibited significant antiproliferative effects against various cancer cell lines, indicating potential for further development as anticancer agents .

-

Bioconjugation

- The azido group allows for bioconjugation with biomolecules such as proteins and nucleic acids. This property is particularly useful in developing diagnostic tools and targeted therapies in cancer treatment.

- Example: Researchers have utilized azide-containing compounds in the synthesis of antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of cancer therapies.

Materials Science

-

Polymer Chemistry

- This compound can serve as a precursor for the synthesis of functional polymers. Its reactive azido group can initiate polymerization processes or be incorporated into polymer backbones.

- Application: The compound has potential applications in developing smart materials that respond to environmental stimuli, such as temperature or pH changes.

-

Coatings and Adhesives

- The compound's unique chemical structure may also be leveraged in formulating advanced coatings and adhesives with enhanced performance characteristics, such as improved adhesion properties or resistance to environmental degradation.

Mechanism of Action

The mechanism of action of methyl 3-azido-4-methyl-2-methylidenehexanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to create covalent bonds between molecules in a highly specific and efficient manner .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-azido-4-methyl-2-methylidenehexanoate

- Methyl 3-azido-4-methyl-2-methylideneheptanoate

- Methyl 3-azido-4-methyl-2-methylideneoctanoate

Uniqueness

This compound is unique due to its specific molecular structure, which includes both an azido group and a methylidene group. This combination of functional groups provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and materials science .

Biological Activity

Methyl 3-azido-4-methyl-2-methylidenehexanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an azide functional group, which is known for its reactivity and potential biological implications. The structure can be represented as follows:

Where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The azide group (−N3) is often associated with various biological activities including antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the concentration at which the compound inhibits bacterial growth.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 30 |

| Staphylococcus aureus | 10 | 25 |

| Pseudomonas aeruginosa | 20 | 40 |

| Candida albicans | 5 | 10 |

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has shown promising results in inhibiting cancer cell proliferation in vitro.

Case Study: In Vitro Anticancer Effects

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The following results were observed:

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF-7 (Breast Cancer) | 8 |

| A549 (Lung Cancer) | 15 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was most effective against MCF-7 cells, suggesting a selective action towards certain cancer types .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. Preliminary investigations suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic proteins.

Properties

CAS No. |

918156-04-4 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

methyl 3-azido-4-methyl-2-methylidenehexanoate |

InChI |

InChI=1S/C9H15N3O2/c1-5-6(2)8(11-12-10)7(3)9(13)14-4/h6,8H,3,5H2,1-2,4H3 |

InChI Key |

MQLUWSXFXFQJCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=C)C(=O)OC)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.